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3-Amino-3-(2-anthryl)propanoic acid

Catalog No.
S15847313
CAS No.
M.F
C17H15NO2
M. Wt
265.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(2-anthryl)propanoic acid

Product Name

3-Amino-3-(2-anthryl)propanoic acid

IUPAC Name

3-amino-3-anthracen-2-ylpropanoic acid

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)

InChI Key

TYYSZWIPRYNXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N

3-Amino-3-(2-anthryl)propanoic acid is an amino acid derivative characterized by a propanoic acid backbone, an amino group, and a phenyl group derived from anthracene. Its molecular formula is C17H17NO2C_{17}H_{17}NO_2 with a molecular weight of approximately 271.33 g/mol. This compound belongs to the class of aromatic amino acids, notable for its unique structural features that include an anthracene moiety, which contributes to its interesting chemical properties and potential biological activities.

Typical for amino acids:

  • Oxidation: The anthracene moiety can be oxidized to form various derivatives, including anthraquinones.
  • Reduction: The amino group may be reduced to yield corresponding amines.
  • Substitution: Electrophilic substitution reactions can occur on the anthracene ring, allowing for the introduction of different substituents.

These reactions are crucial for synthesizing derivatives and exploring the compound's potential in drug development and materials science.

Several synthesis methods for 3-Amino-3-(2-anthryl)propanoic acid have been reported:

  • Condensation Reaction: This method typically involves the reaction of anthracene derivatives with amino acids under specific conditions.
  • Reduction Techniques: Commonly, reactions involving 3-(anthracen-2-yl)-2-(hydroxyimino)propanoic acids are reduced using zinc dust and formic acid in the presence of a catalytic amount of iron dust at elevated temperatures.

These methods allow for the production of this compound in varying yields and purities depending on specific reaction conditions.

3-Amino-3-(2-anthryl)propanoic acid has several potential applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in neurological research.
  • Materials Science: The compound's properties may be harnessed in creating new materials with specific characteristics, such as enhanced stability or reactivity.

Interaction studies involving 3-Amino-3-(2-anthryl)propanoic acid focus on its binding affinity with various receptors and enzymes. Key findings indicate that the compound may bind to specific molecular targets, influencing their activity. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 3-Amino-3-(2-anthryl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity
(S)-3-Amino-3-phenylpropionic acid68208-18-40.95
DL-3-Amino-3-p-tolyl-propionic acid129042-57-50.95
(R)-3-Amino-3-phenylpropanoic acid13921-90-90.95
(S)-3-Amino-3-(2-methylphenyl)propionic acid736131-48-90.95

The uniqueness of 3-Amino-3-(2-anthryl)propanoic acid lies in its anthracene-based structure, which distinguishes it from other similar compounds that typically feature simpler aromatic systems. This structural complexity may confer unique biological activities and interactions that warrant further investigation.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

265.110278721 g/mol

Monoisotopic Mass

265.110278721 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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